4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
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Overview
Description
4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions. Common reagents used in the synthesis include pyridine derivatives, chloroform, and methoxy-substituted phenols. The reaction conditions often involve refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
4-chloro-2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Imidazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Triazolo[1,5-c]pyrimidine: Another class of compounds with significant biological activities, particularly in cancer research
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-4-2-3-15-18-12-17(16-11-14(23)5-6-19(16)27)25-26(18)22(29-21(15)20)13-7-9-24-10-8-13/h2-11,18,22,27H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLWSDJGHSBFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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